

# Benzofenap: An In-depth Toxicological Profile for Research Applications

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## Compound of Interest

Compound Name: *Benzofenap*

Cat. No.: *B1666592*

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This technical guide provides a comprehensive overview of the toxicological profile of **Benzofenap**, a herbicide primarily used for the control of broad-leaved weeds in rice cultivation. This document synthesizes available data on its mechanism of action, toxicity, and metabolic fate, with a focus on providing a resource for research and development applications.

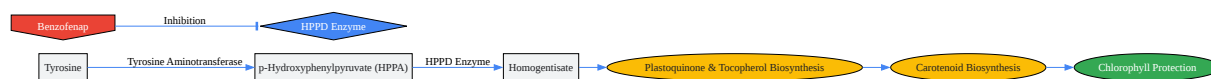
## Executive Summary

**Benzofenap** is a member of the acetophenone chemical class and functions as a carotenoid biosynthesis inhibitor.[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] While specific quantitative toxicological data for **Benzofenap** is limited in publicly accessible literature, this guide consolidates available information and provides context based on the broader class of HPPD inhibitor herbicides. **Benzofenap** is characterized by low acute toxicity via oral, dermal, and inhalation routes.[3] It is classified as a skin and eye irritant and may cause target organ effects with repeated exposure.[3] This guide presents available data in structured tables, details relevant experimental protocols, and includes visualizations of key pathways and workflows to support further research.

## Mechanism of Action

**Benzofenap**'s herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] This enzyme is crucial in the metabolic pathway of tyrosine in both plants and animals.[4][5] In plants, inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid synthesis. The lack of carotenoids leads to the photo-bleaching of chlorophyll, resulting in the characteristic whitening of susceptible plants and eventual death.[4]

In mammals, the inhibition of HPPD also leads to an accumulation of tyrosine (tyrosinemia), as the normal catabolic pathway is disrupted.[5][6] The toxicological effects observed in animals exposed to HPPD inhibitors are primarily attributed to this buildup of systemic tyrosine.[6]



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Figure 1: Simplified signaling pathway of HPPD inhibition by **Benzofenap**.

## Toxicological Data

Quantitative toxicological data for **Benzofenap** is not widely available in public literature. The following tables summarize the available information and highlight data gaps.

## Acute Toxicity

**Benzofenap** exhibits low acute toxicity.[2] A material safety data sheet indicates "no classification" for acute oral, dermal, and inhalation toxicity, suggesting low hazard in these categories.[3]

Parameter	Species	Route	Value	Classification	Reference
LD50	Rat	Oral	> 2000 mg/kg bw (inferred)	No Classification	<a href="#">[3]</a>
LD50	Rat/Rabbit	Dermal	> 2000 mg/kg bw (inferred)	No Classification	<a href="#">[3]</a>
LC50	Rat	Inhalation	Data not available	No Classification	<a href="#">[3]</a>
Skin Irritation	Rabbit	Dermal	Data not available	Category 3 (Mild irritant)	<a href="#">[3]</a>
Eye Irritation	Rabbit	Ocular	Data not available	Category 2B (Irritating)	<a href="#">[3]</a>

## Sub-chronic and Chronic Toxicity

Parameter	Species	Study Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Sub-chronic	Data not available	Data not available	Data not available	Data not available	Data not available	
Chronic	Data not available	Data not available	Data not available	Data not available	Data not available	

## Other Toxicological Endpoints

Endpoint	Assay	Result	Reference
Carcinogenicity	Data not available	Data not available	
Genotoxicity	Data not available	Data not available	
Reproductive Toxicity	Data not available	Data not available	
Developmental Toxicity	Data not available	Data not available	
Neurotoxicity	Data not available	Data not available	

## Acceptable Intake Levels

Parameter	Value	Issuing Body	Reference
Acceptable Daily Intake (ADI)	Data not available		
Acceptable Operator Exposure Level (AOEL)	Data not available		

## Metabolic Pathways

Specific studies on the metabolic fate of **Benzofenap** in mammals are not readily available. However, based on the metabolism of other benzophenone-containing compounds, such as benzophenone-3, potential metabolic pathways can be inferred. These may include O-dealkylation, hydroxylation, and conjugation (e.g., with glucuronic acid) to facilitate excretion.<sup>[7]</sup> Urine is likely the primary route of elimination.<sup>[7]</sup>

## Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **Benzofenap** are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals are typically followed for the registration of pesticides. Below are generalized methodologies for key toxicological studies.

## Acute Oral Toxicity (Following OECD Guideline 423)

- Test System: Typically, young adult female rats are used.
- Procedure: A single dose of **Benzofenap** is administered by gavage. The study is conducted in a stepwise manner using a limited number of animals at each step. The starting dose is selected based on available information.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The LD50 (median lethal dose) is estimated.

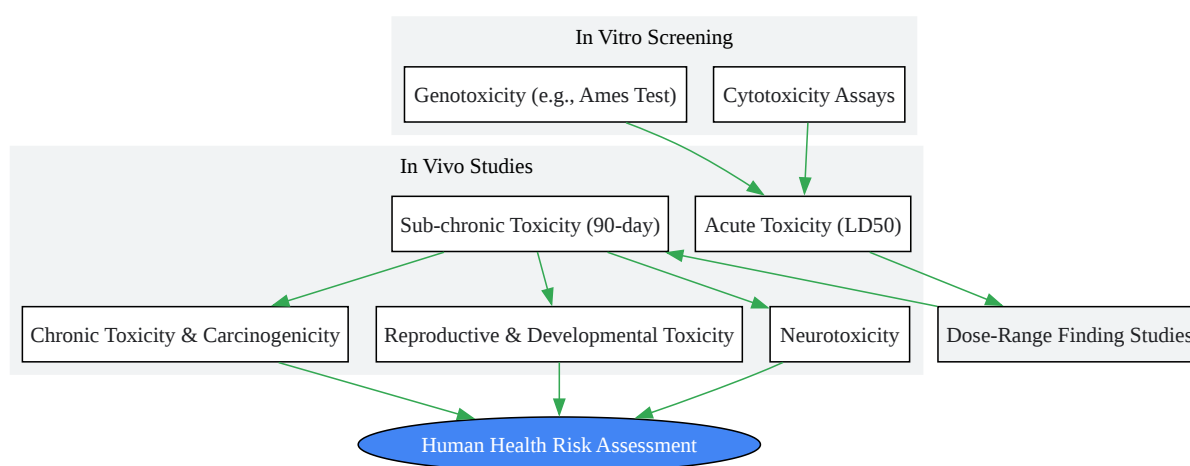
## Sub-chronic Oral Toxicity (Following OECD Guideline 408)

- Test System: Rodents (usually rats) of both sexes.
- Procedure: **Benzofenap** is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis are conducted. At termination, a full necropsy and histopathological examination of organs and tissues are performed.
- Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

## Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid.

- Procedure: The bacterial strains are exposed to various concentrations of **Benzofenap**, both with and without an exogenous metabolic activation system (S9 mix).
- Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in revertants indicates mutagenic potential.



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Figure 2: A generalized experimental workflow for toxicological assessment.

## Conclusion

**Benzofenap** is a herbicide with a well-defined mode of action as an HPPD inhibitor. Available data suggests it has low acute toxicity but may be a skin and eye irritant and could have target organ effects upon repeated exposure. Significant data gaps exist in the publicly available literature regarding its quantitative toxicological profile, including specific LD50, NOAEL, and ADI values, as well as detailed information on its mammalian metabolism, carcinogenicity, genotoxicity, reproductive toxicity, and neurotoxicity. Further research is warranted to fully

characterize the toxicological profile of **Benzofenap** for comprehensive risk assessment and to support its continued safe use in research and development. This guide provides a foundation for such research by summarizing the current state of knowledge and identifying key areas for future investigation.

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